

IUPAC nomenclature for 2-Hexene isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hexene

Cat. No.: B8810679

[Get Quote](#)

IUPAC Nomenclature of 2-Hexene Isomers

The systematic naming of organic compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC). For alkenes like hexene (C_6H_{12}), the nomenclature rules ensure that each isomer has a unique and unambiguous name.^{[1][2]}

1.1. Positional Isomers of Hexene

Hexene has several constitutional isomers, which differ in the connectivity of their atoms. The straight-chain isomers are distinguished by the position of the double bond:

- 1-Hexene: The double bond is between carbon 1 and 2.
- **2-Hexene**: The double bond is between carbon 2 and 3.
- 3-Hexene: The double bond is between carbon 3 and 4.

Other constitutional isomers of hexene include branched-chain alkenes (e.g., methylpentenes, dimethylbutenes) and cycloalkanes (e.g., cyclohexane, methylcyclopentane).^{[3][4][5][6]} This guide will focus on the stereoisomers of **2-hexene**.

1.2. Stereoisomers of 2-Hexene

Due to the restricted rotation around the carbon-carbon double bond, **2-hexene** can exist as stereoisomers, specifically geometric isomers.^{[7][8]}

1.2.1. Cis-Trans Isomerism

A common way to describe geometric isomers is by using the prefixes cis- and trans-. In cis-**2-hexene**, the alkyl groups on the double-bonded carbons are on the same side of the double bond. In trans-**2-hexene**, they are on opposite sides.^{[7][8][9]}

1.2.2. E/Z Notation

While the cis-trans notation is often used, the E/Z notation is the unambiguous IUPAC preferred method for describing the stereochemistry of double bonds, especially for more complex alkenes.^[10] The assignment is based on the Cahn-Ingold-Prelog (CIP) priority rules:

- Assign priorities (high or low) to the two substituents on each carbon of the double bond based on atomic number.
- If the two higher-priority groups are on the same side of the double bond, the configuration is Z (from the German zusammen, meaning "together").
- If the two higher-priority groups are on opposite sides, the configuration is E (from the German entgegen, meaning "opposite").^{[10][11]}

For **2-hexene**:

- On C2, the substituents are -H and -CH₃. The methyl group has higher priority.
- On C3, the substituents are -H and -CH₂CH₂CH₃ (propyl). The propyl group has higher priority.

Therefore:

- (Z)-**2-Hexene** corresponds to cis-**2-hexene**.
- (E)-**2-Hexene** corresponds to trans-**2-hexene**.

Data Presentation: Properties of 2-Hexene and 3-Hexene Isomers

The different spatial arrangements of atoms in geometric isomers lead to variations in their physical properties. The following table summarizes key quantitative data for the geometric

isomers of **2-hexene** and, for comparison, 3-hexene.

IUPAC Name	Common Name	Molecular Formula	Molar Mass (g/mol)	Boiling Point (°C)	Melting Point (°C)	Density (g/cm³)
(E)-2-Hexene	trans-2-Hexene	C ₆ H ₁₂	84.16	67.9[12] [13]	-133[12] [13]	0.6733 (at 25°C)[13]
(Z)-2-Hexene	cis-2-Hexene	C ₆ H ₁₂	84.16	68.8[12] [13]	-141.1[12] [13]	0.6824 (at 25°C)[13]
(E)-3-Hexene	trans-3-Hexene	C ₆ H ₁₂	84.16	67.1[12] [13]	-115.4[12] [13]	0.6772 (at 20°C)[13]
(Z)-3-Hexene	cis-3-Hexene	C ₆ H ₁₂	84.16	66.4[12] [13]	-137.8[12] [13]	0.6778 (at 20°C)[13]

Experimental Protocols for Isomer Identification

The accurate identification and separation of **2-hexene** isomers are crucial in many applications. Several analytical techniques are employed for this purpose.

3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds like hexene isomers.[14]

- Methodology:
 - Injection: The sample containing the hexene isomers is injected into the gas chromatograph.
 - Separation: The isomers are separated in a capillary column based on their boiling points and interactions with the stationary phase. Non-polar stationary phases separate compounds primarily by boiling point, while polar stationary phases can provide enhanced selectivity for isomers with different polarities, such as cis and trans isomers.[14] The

Agilent J&W CP-Select 624 Hexane GC column is specifically designed for the separation of hexane isomers.[\[15\]](#)[\[16\]](#)

- Detection and Identification: As the separated isomers elute from the column, they enter the mass spectrometer. The molecules are ionized, and the resulting fragments create a unique mass spectrum (fragmentation pattern) that acts as a molecular fingerprint, allowing for definitive identification.[\[14\]](#)

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed structure of molecules, including the stereochemistry of alkenes.

- Methodology for Distinguishing E/Z Isomers:
 - ^1H NMR Spectroscopy: The chemical shifts and coupling constants of the vinylic protons (the hydrogens on the double-bonded carbons) are key indicators of stereochemistry.
 - Coupling Constants (J values): The coupling constant between vicinal vinylic protons is significantly different for cis and trans isomers. For trans protons, the coupling constant is typically in the range of 12-18 Hz, while for cis protons, it is smaller, usually 6-12 Hz. [\[17\]](#)
 - Chemical Shifts: The spatial proximity of substituents can influence the electronic environment of the vinylic protons, leading to different chemical shifts for the E and Z isomers.[\[17\]](#)[\[18\]](#)
 - Advanced NMR Techniques: Two-dimensional NMR techniques like COSY, HSQC, HMBC, and NOESY can provide further structural information and help in the unambiguous assignment of stereochemistry, especially for more complex molecules.[\[17\]](#)[\[19\]](#)

3.3. Infrared (IR) Spectroscopy

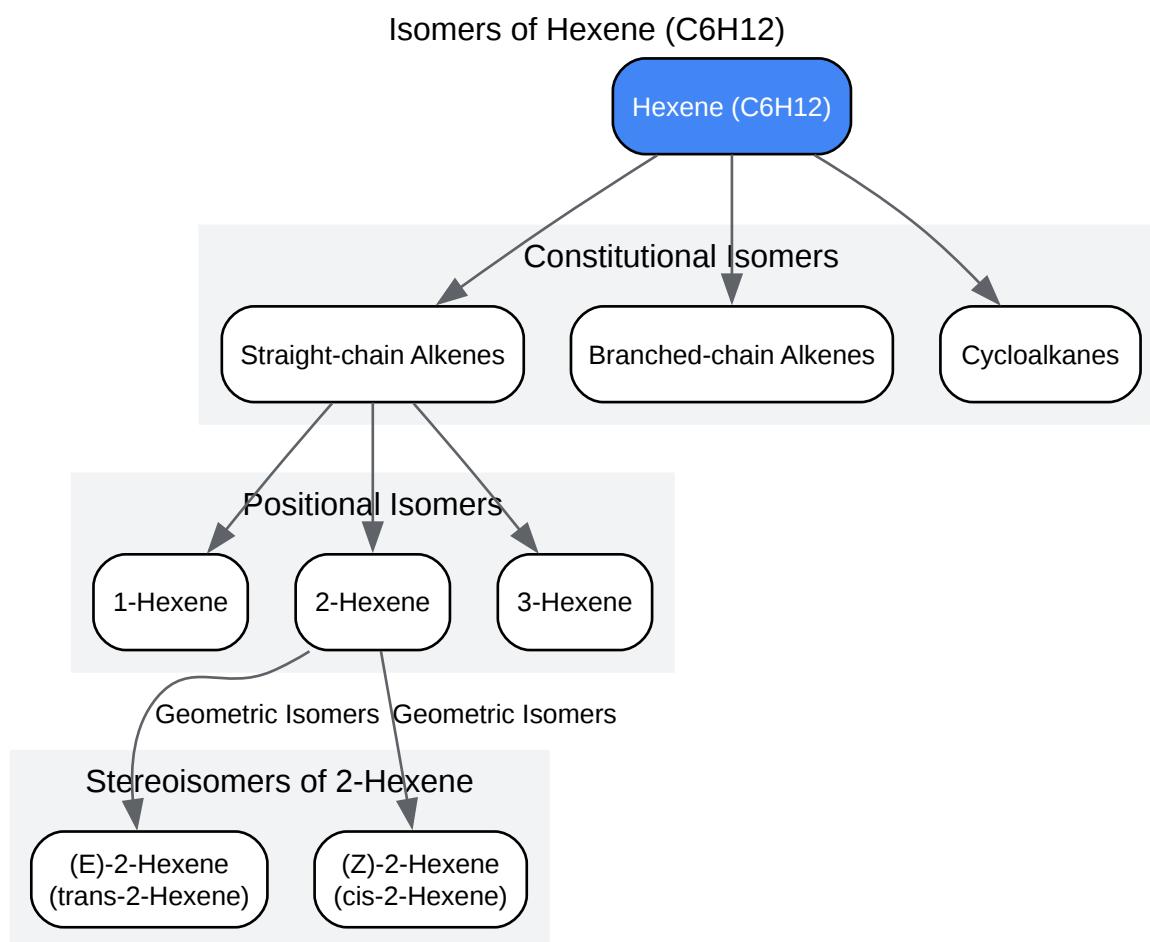
While not as definitive as NMR for distinguishing between geometric isomers, IR spectroscopy can confirm the presence of a carbon-carbon double bond.

- Methodology:

- The C=C stretching vibration in alkenes typically appears in the region of 1630-1680 cm^{-1} .
[20][21]
- The C-H stretching vibrations of the hydrogens attached to the double-bonded carbons are observed above 3000 cm^{-1} . [20][21]
- The C-H bending vibrations (wags) occur in the 600-1000 cm^{-1} region and can sometimes provide clues about the substitution pattern of the alkene. [20] For some cis and trans isomers, differences in their IR spectra can be observed. [20][22]

Mandatory Visualizations

Logical Relationships of Hexene Isomers

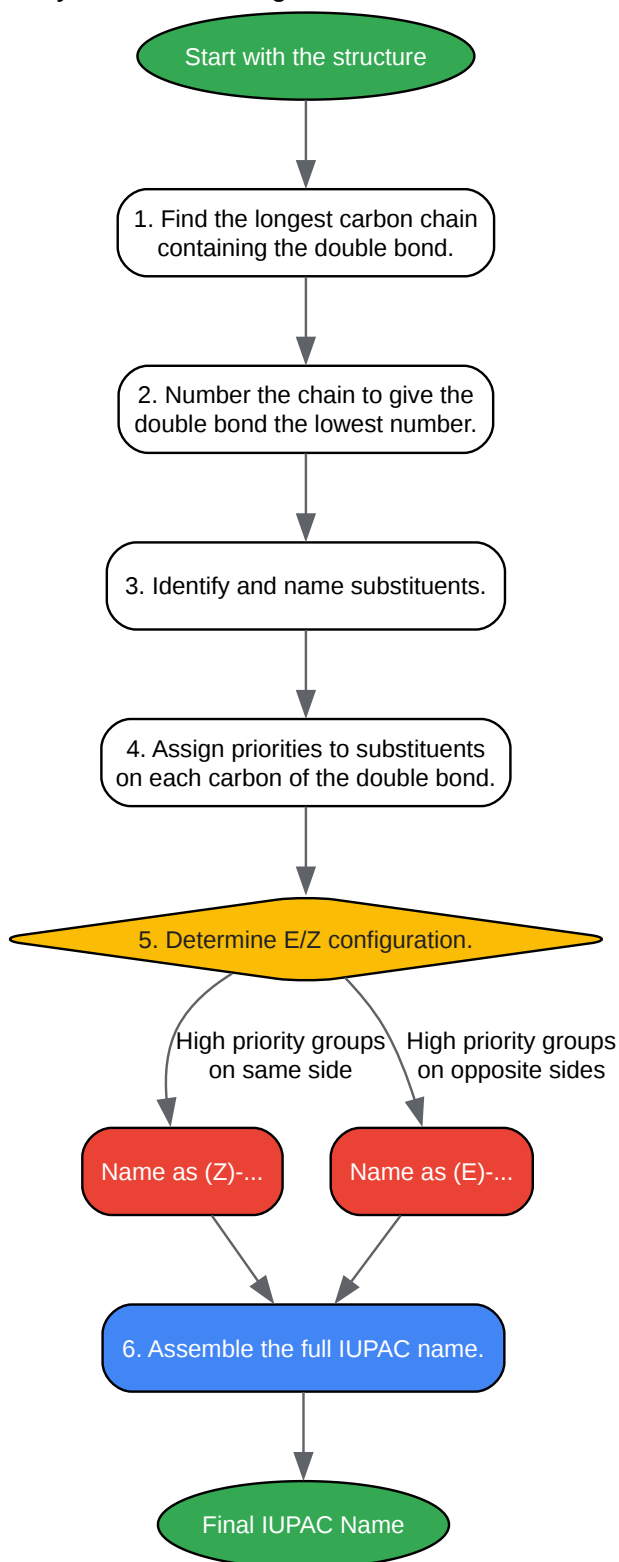


[Click to download full resolution via product page](#)

Caption: Relationship between isomers of Hexene.

IUPAC Naming Workflow for **2-Hexene** Isomers

Systematic Naming of a 2-Hexene Isomer



[Click to download full resolution via product page](#)

Caption: Workflow for IUPAC naming of **2-Hexene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. brainly.in [brainly.in]
- 7. What are the geometrical isomers of 2-hexene? - askITians [askiitians.com]
- 8. Untitled Normal Page [intro.chem.okstate.edu]
- 9. Solved 1) Draw the cis and trans isomers for 2-hexene. | Chegg.com [chegg.com]
- 10. E–Z notation - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Hexene | C₆H₁₂ | CID 639661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Hexene - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. agilent.com [agilent.com]
- 16. agilent.com [agilent.com]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. C₅H₁₀ E-pent-2-ene 2-pentene Z-pent-2-ene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cis-pent-

2-ene trans-pent-2-ene 1-H nmr doc brown's advanced organic chemistry revision notes
[docbrown.info]

- 19. reddit.com [reddit.com]
- 20. spectroscopyonline.com [spectroscopyonline.com]
- 21. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]
- 22. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [IUPAC nomenclature for 2-Hexene isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8810679#iupac-nomenclature-for-2-hexene-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com